molecular formula C15H13N3 B8376384 2-cyclopropyl-2,4,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene

2-cyclopropyl-2,4,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene

Cat. No. B8376384
M. Wt: 235.28 g/mol
InChI Key: MONPDXUIJPRGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Fc1ncccc1C=Cc1cccnc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH:17]1([NH2:20])[CH2:18][CH2:19]1.[F:1][c:2]1[n:3][cH:4][cH:5][cH:6][c:7]1[CH:8]=[CH:9][c:10]1[c:11]([F:16])[n:12][cH:13][cH:14][cH:15]1>>[c:2]12[n:3][cH:4][cH:5][cH:6][c:7]1[CH:8]=[CH:9][c:10]1[c:11]([n:12][cH:13][cH:14][cH:15]1)[N:20]2[CH:17]1[CH2:18][CH2:19]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC1CC1
Name
Fc1ncccc1C=Cc1cccnc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Fc1ncccc1C=Cc1cccnc1F

Outcomes

Product
Name
Type
product
Smiles
C1=Cc2cccnc2N(C2CC2)c2ncccc21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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